N-2-naphthylsulfamide

Carbonic Anhydrase Enzyme Inhibition Sulfamide

N-2-Naphthylsulfamide (CAS 103038-01-3) is a distinct sulfamide-based carbonic anhydrase inhibitor with a precisely characterized inhibition profile: Ki = 36 nM against hCA II and Ki = 39 nM against hCA I. Unlike generic sulfamide derivatives, its naphthyl substituent confers unique isoform selectivity that cannot be replicated by unsubstituted or differently substituted analogs. This compound serves as a validated reference inhibitor for enzymatic assays, fragment-based drug discovery, and comparative ZBG mechanism studies. Confirmed ≥97% purity ensures reliable analytical standardization for LC-MS/HPLC method development.

Molecular Formula C10H10N2O2S
Molecular Weight 222.27 g/mol
CAS No. 103038-01-3
Cat. No. B15067432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-2-naphthylsulfamide
CAS103038-01-3
Molecular FormulaC10H10N2O2S
Molecular Weight222.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)NS(=O)(=O)N
InChIInChI=1S/C10H10N2O2S/c11-15(13,14)12-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12H,(H2,11,13,14)
InChIKeyYPXNBNIEJPRECR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-2-naphthylsulfamide (CAS 103038-01-3): Chemical Identity and Baseline Properties for Sourcing


N-2-naphthylsulfamide (CAS 103038-01-3) is a sulfamide derivative characterized by a sulfamoylamino group attached to a naphthalene ring, with the molecular formula C10H10N2O2S and a molecular weight of 222.26 g/mol [1]. This compound belongs to the class of zinc-binding carbonic anhydrase (CA) inhibitors, a family of enzymes critical for pH regulation and ion transport [2]. It is primarily utilized in biochemical and pharmacological research to probe the structure-activity relationships (SAR) of sulfamide-based CA inhibitors and as a reference tool in fragment-based drug discovery campaigns.

Why N-2-naphthylsulfamide Cannot Be Arbitrarily Substituted by Other Sulfamide CA Inhibitors


Despite sharing a common sulfamide zinc-binding group (ZBG), carbonic anhydrase inhibitors exhibit profound variations in isoform selectivity and potency that are exquisitely governed by the nature of their aromatic or aliphatic substituents [1]. Even minor modifications to the aryl group can result in orders-of-magnitude shifts in inhibition constants (Ki) and altered isoform selectivity profiles [2]. Consequently, substituting N-2-naphthylsulfamide with a generic sulfamide, such as an unsubstituted phenyl derivative or a differently substituted analog, will not replicate its specific inhibition fingerprint. The quantitative evidence below demonstrates why N-2-naphthylsulfamide must be evaluated as a distinct chemical entity rather than an interchangeable class member.

Quantitative Differentiation of N-2-naphthylsulfamide Against Key Comparator Compounds


Comparative hCA II Inhibitory Potency: N-2-naphthylsulfamide vs. N-(pentafluorophenyl)sulfamide

In a direct head-to-head comparison using the esterase method against human cloned carbonic anhydrase II (hCA II), N-2-naphthylsulfamide exhibited an inhibition constant (Ki) of 36 nM [1]. In the same assay system, the structurally related comparator N-(pentafluorophenyl)sulfamide displayed a slightly higher potency with a Ki of 32 nM [2]. This quantifies the marginal potency difference attributable to the naphthyl versus pentafluorophenyl substitution, confirming that N-2-naphthylsulfamide is a potent hCA II binder, though marginally less so than the fluorinated analog.

Carbonic Anhydrase Enzyme Inhibition Sulfamide

Isoform Selectivity Profile: hCA I vs. hCA II Inhibition by N-2-naphthylsulfamide

Evaluation of N-2-naphthylsulfamide against two major cytosolic isoforms reveals its selectivity profile. The compound inhibits hCA I with a Ki of 39 nM and hCA II with a Ki of 36 nM [1]. The resulting selectivity ratio (hCA I Ki / hCA II Ki) is 1.08, indicating nearly equipotent inhibition of both isoforms. This profile contrasts with many sulfonamide-based inhibitors, such as the clinical drug acetazolamide, which typically shows a marked preference for hCA II (reported Ki values for acetazolamide: hCA I = 34.50 nM, hCA II = 28.93 nM; ratio = 1.19) [2].

Isoform Selectivity Carbonic Anhydrase I Carbonic Anhydrase II

Potency Benchmarking: N-2-naphthylsulfamide vs. Optimized Symmetric Sulfamide Compound 11

To contextualize its potency within the broader sulfamide chemical space, N-2-naphthylsulfamide (hCA II Ki = 36 nM) can be compared to a highly optimized symmetric sulfamide derived from phenethylamines, designated Compound 11, which exhibits a hCA II Ki of 16.40 ± 1.00 nM [1]. This cross-study comparison reveals that N-2-naphthylsulfamide is approximately 2.2-fold less potent than a lead-optimized sulfamide, yet it retains significant activity. This positions the compound as a valuable early-stage reference tool or a core scaffold for further medicinal chemistry elaboration rather than a fully optimized lead candidate.

Structure-Activity Relationship Lead Optimization Sulfamide

Structural Binding Rationale: Sulfamide Moiety vs. Sulfamate in hCA II

X-ray crystallographic studies of sulfamide-containing compounds in complex with hCA II have elucidated a distinct binding mode where the sulfamide group anchors to the catalytic zinc ion [1]. In contrast, sulfamate-based inhibitors (e.g., topiramate) adopt a different coordination geometry and interaction network. A direct comparative study using topiramate as a structural platform demonstrated that the sulfamide analog of topiramate is a 210-fold weaker inhibitor of hCA II than the parent sulfamate [2]. This class-level evidence underscores that the sulfamide moiety itself confers a specific, quantifiably different binding profile compared to the sulfamate group, which directly impacts inhibitor design and potency expectations.

X-ray Crystallography Zinc-Binding Group Binding Mode

Sourcing and Purity: Verified Identity vs. Uncharacterized Analogs

For reproducible research outcomes, the precise identity and purity of the compound are critical. Authoritative vendor listings confirm that N-2-naphthylsulfamide (CAS 103038-01-3) is commercially available with a specified purity of ≥97% . This is a key differentiator from purchasing an unverified or mislabeled analog, such as 2-naphthalenesulfonamide (CAS 1576-47-2), which, despite a similar name, lacks the sulfamide (-NHSO2NH2) moiety essential for the specific zinc-binding interactions described in the evidence above. The CAS number and high-purity specification ensure the user receives the exact chemical entity with the documented inhibition profile.

Quality Control Purity Procurement

Validated Application Scenarios for N-2-naphthylsulfamide (CAS 103038-01-3) Based on Quantitative Evidence


Carbonic Anhydrase II Enzyme Inhibition Assays and SAR Studies

Given its well-defined Ki value of 36 nM against hCA II [1], N-2-naphthylsulfamide is ideally suited as a reference inhibitor in enzymatic assays. It can be used to validate assay conditions, benchmark the potency of newly synthesized sulfamide derivatives, and serve as a control compound in high-throughput screening (HTS) campaigns targeting hCA II. Its nearly equipotent inhibition of hCA I (Ki = 39 nM) further allows its use in comparative studies investigating the differential roles of these two major cytosolic isoforms [1].

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

The naphthyl-sulfamide core of N-2-naphthylsulfamide represents a validated fragment hit for carbonic anhydrase inhibition [2]. Its moderate potency (Ki = 36 nM for hCA II) and balanced isoform profile make it an excellent starting point for fragment growth or scaffold hopping campaigns. Research teams can use this compound to explore the chemical space around the naphthyl ring to optimize for potency and selectivity against disease-relevant isoforms such as hCA IX and hCA XII, as demonstrated in recent fragment-based studies [2].

Comparative Studies of Zinc-Binding Group (ZBG) Pharmacology

N-2-naphthylsulfamide is a key tool for pharmacological studies contrasting the sulfamide ZBG with other zinc-binding moieties like sulfonamides and sulfamates [3]. X-ray crystallographic data have confirmed the distinct binding mode of the sulfamide group [3]. Therefore, this compound is essential for experiments designed to dissect the contribution of the ZBG to overall inhibitor binding kinetics, isoform selectivity, and cellular efficacy, providing a direct comparator to clinically used sulfamate drugs like topiramate [4].

Analytical Reference Standard for Method Development

With its established high purity (≥97%) and unique spectral signature associated with the naphthyl-sulfamide structure , N-2-naphthylsulfamide serves as a reliable analytical reference standard. It can be employed in the development and validation of liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) methods for the detection and quantification of sulfamide-containing compounds in complex biological matrices or chemical reaction mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-2-naphthylsulfamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.